molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

Cat. No. B1404556
M. Wt: 233.26 g/mol
InChI Key: CNNBNDRSNFMSKE-UHFFFAOYSA-N
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Description

“2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]” is a heterocyclic compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .

Scientific Research Applications

Hydrolytic Degradation and Recyclization Fused and spiro compounds, including derivatives similar to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, undergo hydrolytic degradation when heated in an acidic environment, resulting in functionally substituted carboxylic acids. Furthermore, a derivative of 1,2-dihydrospiro[indole-3,4′-pyran] yielded a mixture of products from retro-Michael decomposition and recyclization under similar conditions (Andin, 2018).

Photochemical Properties

Reverse Photochromism A derivative of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], namely 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, exhibited "reverse photochromism" in polar solvents. This compound displayed a deep color in polar solvent, which was bleached upon irradiation with visible or ultraviolet light. The color reappeared thermally once the irradiation ceased (Shimizu, Kokado, & Inoue, 1969).

Biological Relevance and Green Chemistry

Green Synthesis and Crystallographic Studies Spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], relevant to the structural class of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, were synthesized via a green route. The study also involved single-crystal X-ray structural investigations to understand the molecular and crystallographic behaviors, indicating potential biological interests (Sharma, Brahmachari, Kant, & Gupta, 2016).

Sonochemistry in Organocatalytic Reactions Sonochemistry has been utilized in organocatalytic domino reactions involving compounds structurally related to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid. This method enabled a sustainable synthesis of a variety of medicinally relevant compounds, highlighting the green chemistry aspect of such reactions (Borah, Bora, Ramesh, & Chowhan, 2022).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety information includes the signal word “Warning” and the pictogram GHS07 .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNBNDRSNFMSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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